molecular formula C20H12Cl4N2O2 B11120491 2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B11120491
M. Wt: 454.1 g/mol
InChI Key: TTYXKQMQAVBUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the acylation of 2,5-dichloroaniline with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. This intermediate product could then be reacted with 3-methyl-2-pyridylamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents for these reactions may include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could replace chlorine atoms with other functional groups, while oxidation could introduce additional oxygen-containing groups.

Scientific Research Applications

2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: Application in the production of specialty chemicals or as an intermediate in complex chemical syntheses.

Mechanism of Action

The mechanism of action for 2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chlorinated benzamides or pyridine derivatives. Examples could be:

  • 2,5-dichlorobenzamide
  • 3-methylpyridine-2-carboxamide

Uniqueness

The uniqueness of 2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1 g/mol

IUPAC Name

2,5-dichloro-N-(2,5-dichlorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H12Cl4N2O2/c1-11-3-2-8-25-18(11)26(19(27)14-9-12(21)4-6-16(14)23)20(28)15-10-13(22)5-7-17(15)24/h2-10H,1H3

InChI Key

TTYXKQMQAVBUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.